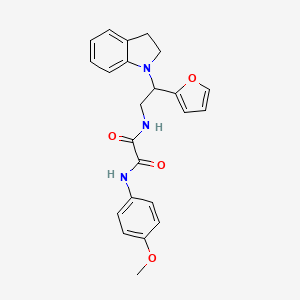

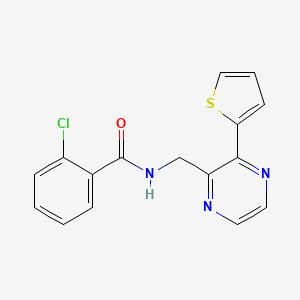

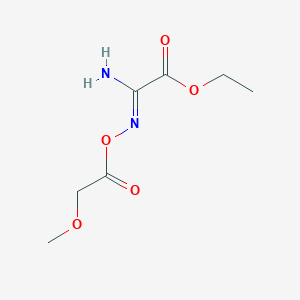

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, which is essential for the development and activation of B cells. Inhibiting BTK has been shown to be an effective strategy for the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Synthesis and Properties of Polyamides and Polyimides

Research has focused on synthesizing and characterizing polyamides and polyimides using derivatives similar to the compound . For instance, derivatives based on 4-tert-butylcatechol and tert-butylhydroquinone have been employed in creating polymers with remarkable solubility, thermal stability, and mechanical properties. These polymers exhibit high glass transition temperatures and are capable of forming transparent, flexible films, indicating potential applications in advanced material engineering and coatings (Hsiao et al., 2000; Yang et al., 1999).

Electrochromic Polyamides

Developments in electrochromic polyamides based on N,N-bis(4-aminophenyl)-N',N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine derivatives have led to materials with excellent electrochemical and electrochromic stability. These materials transition between colorless and various colored states upon applied voltage, suggesting their use in smart windows and display technologies (Hsiao et al., 2009).

Biomedical Applications

Studies on sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates have highlighted their potential in treating burn injuries, cancer, and radiation damage. These compounds exhibit biological activity that varies with concentration, suggesting their utility in medical and therapeutic applications (Volod’kin et al., 2013).

Quantum-Chemical Calculations

Quantum-chemical calculations have been employed to study the properties of antioxidants similar to the compound of interest. These studies provide insights into the structure, energy, and antioxidant activity in biological environments, offering a theoretical basis for developing new antioxidants (Volod’kin et al., 2013; Volod’kin et al., 2011).

Novel Ligands and Catalysis

Research into rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups has shown significant promise in asymmetric catalysis, particularly in the hydrogenation of functionalized alkenes. These findings are crucial for pharmaceutical synthesis, demonstrating the versatility of tert-butylphenyl derivatives in catalytic processes (Imamoto et al., 2012).

properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-21(2,3)16-9-6-15(7-10-16)8-13-20(23)22-18-12-11-17(24-4)14-19(18)25-5/h6-14H,1-5H3,(H,22,23)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZGPUBJXQODRV-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2843006.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B2843011.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2843013.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)